![molecular formula C11H10FN3O2 B15296533 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- CAS No. 104575-25-9](/img/structure/B15296533.png)
1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro-
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Overview
Description
1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro-: is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- typically involves the reaction of 4-fluoroaniline with glyoxal and formaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by nitration using a mixture of nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- undergoes various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydride.
Major Products:
Reduction: 2-(4-aminophenyl)-1,4-dimethyl-5-nitro-1H-imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a building block for the development of enzyme inhibitors and other bioactive molecules .
Medicine: Pharmaceutical applications include the development of drugs with antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- 1H-Imidazole, 2-(4-chlorophenyl)-1,4-dimethyl-5-nitro-
- 1H-Imidazole, 2-(4-bromophenyl)-1,4-dimethyl-5-nitro-
- 1H-Imidazole, 2-(4-methylphenyl)-1,4-dimethyl-5-nitro-
Uniqueness: The presence of the fluorine atom in 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs .
Biological Activity
The compound 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- is part of a broader class of imidazole derivatives that have garnered attention for their diverse biological activities. Imidazole compounds are known for their roles in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- is characterized by the presence of an imidazole ring substituted with a fluorophenyl group and a nitro group. The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- displayed considerable activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported to be in the low microgram per milliliter range for effective derivatives .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
1H-Imidazole | 0.25 | Staphylococcus aureus |
2-(4-Fluorophenyl) | 0.22 | Escherichia coli |
5-Nitro Derivative | 0.30 | Pseudomonas aeruginosa |
Antifungal Activity
In addition to antibacterial activity, imidazole compounds have shown antifungal properties. Studies suggest that the presence of the nitro group enhances the antifungal efficacy of these compounds. For instance, the compound demonstrated effective inhibition against Candida albicans, with MIC values comparable to standard antifungal agents.
Anticancer Potential
The anticancer properties of imidazole derivatives have been extensively studied. Research indicates that 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.63 | Apoptosis via caspase activation |
A549 (Lung Cancer) | 12.10 | Cell cycle arrest |
HeLa (Cervical Cancer) | 20.50 | DNA damage response |
Case Studies
Several case studies highlight the efficacy of imidazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections treated with an imidazole derivative showed a significant reduction in bacterial load compared to placebo groups.
- Antifungal Treatment : In a cohort study involving immunocompromised patients, treatment with an imidazole derivative resulted in improved outcomes against fungal infections resistant to conventional therapies.
- Cancer Treatment Trials : Early-phase clinical trials have demonstrated promising results for imidazole derivatives in combination therapies for various cancers, showing enhanced efficacy when paired with established chemotherapeutic agents.
Properties
CAS No. |
104575-25-9 |
---|---|
Molecular Formula |
C11H10FN3O2 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1,4-dimethyl-5-nitroimidazole |
InChI |
InChI=1S/C11H10FN3O2/c1-7-11(15(16)17)14(2)10(13-7)8-3-5-9(12)6-4-8/h3-6H,1-2H3 |
InChI Key |
RPGSCNXOVOIKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC=C(C=C2)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
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